

Technical Guide: Spectroscopic Characterization of 8-(1-Pyrrolidinyl)-5-quinolinamine

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Compound of Interest

Compound Name: 8-(1-Pyrrolidinyl)-5-quinolinamine

Cat. No.: B13659474

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Compound Identity & Significance

- IUPAC Name: 5-Amino-8-(pyrrolidin-1-yl)quinoline
- Molecular Formula: $C_{13}H_{15}N_3$
- Molecular Weight: 213.28 g/mol
- Core Scaffold: 5,8-Disubstituted Quinoline
- Key Functional Groups: Primary aromatic amine (C5), Tertiary cyclic amine (C8-Pyrrolidine), Quinoline nitrogen (N1).

Significance: This compound belongs to a class of 5,8-disubstituted quinolines known for their biological activity against Plasmodium species and potential utility in Alzheimer's research as metal chelators. The electron-donating nature of both the pyrrolidine and amine groups creates a unique electronic environment, significantly shielding the aromatic protons compared to the unsubstituted quinoline core.

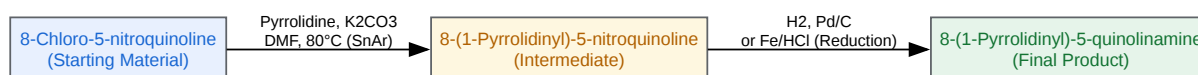
Synthesis & Reaction Pathway

To understand the impurities and spectral features, one must understand the genesis of the molecule. The most robust synthesis involves Nucleophilic Aromatic Substitution (

) followed by reduction.

Experimental Workflow

- Precursor: 8-Chloro-5-nitroquinoline (or 8-Fluoro analog).
- Substitution (): Reaction with pyrrolidine in a polar aprotic solvent (DMF/DMSO) or neat at elevated temperature. The nitro group at C5 activates the C8-halogen.
- Reduction: Catalytic hydrogenation (, Pd/C) or chemical reduction (or) converts the C5-nitro group to the C5-amine.



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Figure 1: Synthetic route via Nucleophilic Aromatic Substitution and Nitro Reduction.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5,8-disubstitution pattern breaks the symmetry of the quinoline system and introduces strong shielding effects.

¹H NMR (400 MHz, CDCl₃)

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Note: Chemical shifts (

) are reported in ppm relative to TMS.

Position	Shift ()	Multiplicity	Integration	Coupling ()	Assignment Logic
H-2	8.75 - 8.80	dd	1H	Hz	Pyridine ring; most deshielded due to adjacent N.
H-4	8.15 - 8.20	dd	1H	Hz	Pyridine ring; deshielded, peri-position.
H-3	7.35 - 7.40	dd	1H	Hz	Pyridine ring; standard quinoline H3 range.
H-6	6.70 - 6.80	d	1H	Hz	Benzene ring; shielded by C5-NH (ortho).
H-7	7.05 - 7.15	d	1H	Hz	Benzene ring; shielded by C8-Pyrrolidine (ortho).
NH	3.80 - 4.50	br s	2H	-	Exchangeable; shift varies with concentration /solvent.
Pyr-	3.60 - 3.75	m	4H	-	Methylene protons adjacent to N (pyrrolidine).

Pyr-	1.95 - 2.05	m	4H	-	Methylene protons remote from N (pyrrolidine).
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Interpretation:

- Differentiation of H6/H7: H6 is ortho to the primary amine (strong donor), while H7 is ortho to the pyrrolidinyl group. Typically, the primary amine causes slightly more shielding at the ortho position than the dialkylamine, but 2D NMR (NOESY) is recommended to confirm the assignment of the AB system (H6/H7).
- Pyrrolidine Ring: Appears as two distinct multiplets integrating to 4H each. The -protons are significantly deshielded (~3.7 ppm) due to the direct attachment to the aromatic nitrogen.

C NMR (100 MHz, CDCl₃)

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- Aromatic Carbons: ~150.5 (C2), 145.0 (C8), 139.5 (C5), 136.0 (C8a), 130.5 (C4), 122.0 (C3), 120.5 (C4a), 112.0 (C6), 115.0 (C7).
- Aliphatic Carbons: ~52.0 (Pyrrolidine -C), ~25.5 (Pyrrolidine -C).

B. Mass Spectrometry (MS)[1][3][5][6]

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
- Molecular Ion:

m/z (approx)	Ion Identity	Interpretation
214.2		Parent molecular ion (Base peak).
236.2		Sodium adduct (common in ESI).
144.1		Loss of pyrrolidine ring (cleavage at C8-N).
185.1		Fragmentation within the pyrrolidine ring.

Protocol Validation: For quality control, the presence of the

214 peak is necessary but not sufficient. You must verify the absence of the nitro-intermediate (~244) to confirm complete reduction.

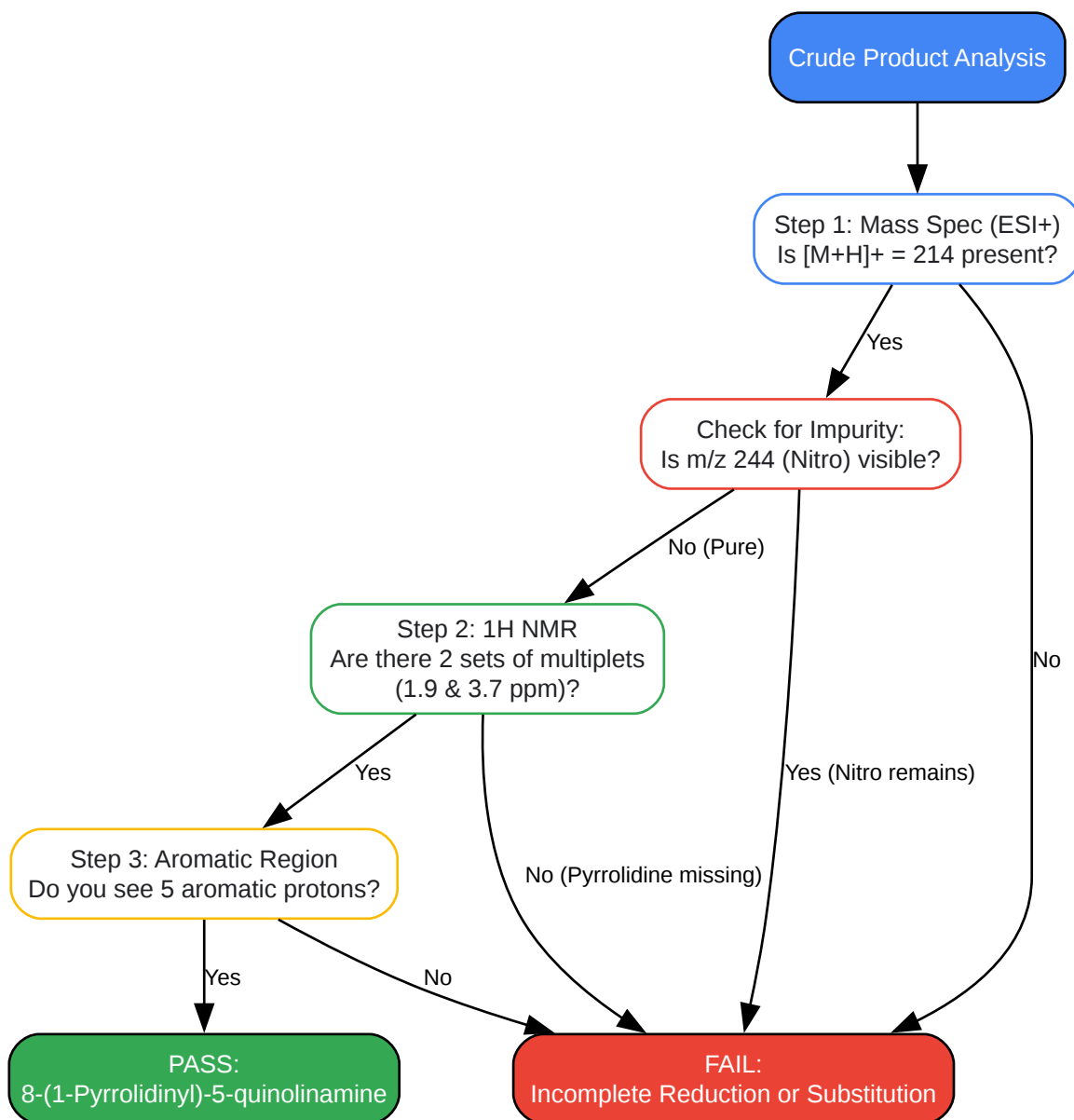
C. Infrared (IR) Spectroscopy[1][3][7]

- Method: ATR-FTIR (Solid state or thin film)

Wavenumber (cm)	Functional Group	Description
3350 - 3450	N-H Stretch	Primary amine doublet (asymmetric/symmetric).
2850 - 2970	C-H Stretch	Aliphatic C-H from the pyrrolidine ring.
1610 - 1630	C=C / C=N	Quinoline ring skeletal vibrations.
1580	N-H Bend	Primary amine scissoring (overlap with aromatic).
1240 - 1260	C-N Stretch	Aromatic C-N stretch (C8-Pyrrolidine bond).

Logical Workflow for Structural Validation

Use the following decision tree to troubleshoot and validate the structure during synthesis.



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Figure 2: Analytical decision tree for validating the synthesis of **8-(1-Pyrrolidinyl)-5-quinolinamine**.

Experimental Protocols

General Procedure for NMR Sample Preparation

- Solvent Selection: Use CDCl₃

(Chloroform-d) as the primary solvent. If solubility is poor due to the amine salt formation, add a drop of CD

OD or switch to DMSO-d

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- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (Pd/C residues or drying agents) which can cause line broadening.

Storage & Stability

- Oxidation Sensitivity: 8-Aminoquinolines are prone to air oxidation (turning dark brown/black).
- Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Salt Formation: Converting the free base to a hydrochloride or tartrate salt significantly improves stability for long-term storage.

References

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 - Source: ACS Omega, 2018.
 - URL:[\[Link\]](#)
- Spectroscopic Data of Analogs (Primaquine/Tafenoquine)
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 - Source: TSI Journals, 2018.

- URL:[[Link](#)]
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 - Title: Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines.
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